molecular formula C22H19N3O4 B3007343 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1428380-51-1

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer: B3007343
CAS-Nummer: 1428380-51-1
Molekulargewicht: 389.411
InChI-Schlüssel: ZDNLKIYPGCEHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. While its specific biological profile is under investigation, its structure combines several pharmacologically relevant motifs. The core of the molecule is a 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold. Scientific literature indicates that pyrazole-4-carboxamide derivatives are a recognized class of compounds studied for their potential as enzyme inhibitors . For instance, structurally related N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potential antiproliferative agents by inhibiting the MEK enzyme in the MAPK signaling pathway . The molecule is further functionalized with a benzo[d][1,3]dioxol-5-yloxy group (a piperonyl moiety) linked via a but-2-yn-1-yl chain. The benzo[1,3]dioxole ring is a common feature in bioactive compounds and has been incorporated into molecules designed to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity . This specific structural combination suggests potential utility in oncology and pharmacology research, particularly in exploring pathways related to kinase signaling and multi-drug resistance. Researchers can utilize this high-purity compound as a key intermediate or a chemical probe for developing novel therapeutic agents or studying complex biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-16-19(14-24-25(16)17-7-3-2-4-8-17)22(26)23-11-5-6-12-27-18-9-10-20-21(13-18)29-15-28-20/h2-4,7-10,13-14H,11-12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNLKIYPGCEHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide are not fully understood yet. It is known that similar compounds have shown significant activity against various cancer cell lines. This suggests that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide are yet to be fully explored. Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells. This suggests that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biologische Aktivität

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a carboxamide functional group. Its molecular formula is C20H20N2O4C_{20}H_{20}N_2O_4 with a molecular weight of approximately 364.37 g/mol. The structural diversity provided by these components may contribute to its biological activity, particularly in modulating various biological targets.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities. The following table summarizes the notable activities associated with N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide:

Biological Activity Description
Antimicrobial Exhibits activity against various bacteria and fungi, making it a candidate for infection treatment.
Anticancer Potential to inhibit cancer cell proliferation through modulation of signaling pathways.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.
Analgesic Demonstrated pain-relieving properties in preclinical models.
Vasodilatory effects May enhance blood flow by relaxing vascular smooth muscle.

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory and cancerous processes. The benzo[d][1,3]dioxole moiety can facilitate π-π interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including those structurally related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit cell growth in various cancer cell lines (IC50 values ranging from 5 to 50 µM), suggesting potential for development as anticancer agents .
  • Anti-inflammatory Effects : Research indicated that certain pyrazole compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, supporting their use as anti-inflammatory agents .
  • Analgesic Properties : In animal models, compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yly)-5-methyl-pyrazoles were shown to reduce pain responses comparable to standard analgesics like ibuprofen .

Synthesis

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yly)-5-methyl-pyrazole derivatives typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the condensation of appropriate carbonyl compounds with hydrazines.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : This is often synthesized from catechol derivatives through reactions involving formaldehyde under acidic conditions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions between the pyrazole derivative and the benzo[d][1,3]dioxole intermediate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Pharmacophore
The compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with specific biological targets, making it a candidate for developing therapeutics aimed at various diseases. The benzo[d][1,3]dioxole moiety enhances its ability to engage in π-π interactions with aromatic residues in proteins, which is crucial for binding affinity and specificity.

Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activity. For instance, derivatives of this compound have been shown to act as inhibitors of enzymes involved in inflammation and cancer progression. The sulfonamide moiety often associated with anti-inflammatory properties can enhance the compound's therapeutic potential.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new chemical reactions and pathways. For example, it can be utilized in coupling reactions to form diverse derivatives that may possess enhanced biological activities or novel properties .

Material Science

Development of Novel Materials
Due to its unique structural features, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is also being investigated for applications in material science. The compound's properties may lead to the development of materials with specific characteristics such as conductivity or fluorescence, which are valuable in electronic and photonic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrazole vs. Piperazine Derivatives
  • Example :
    • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (, Compound 21):
  • Core : Piperazine (basic, forms HCl salts).
  • Substituents : Chlorophenyl enhances receptor affinity but may increase toxicity.
  • Yield: 65% (vs.
  • Melting Point : 177–178°C (HCl salt) .
Property Target Compound Piperazine Derivative (Compound 21)
Core Structure Pyrazole Piperazine
Solubility Moderate (neutral) High (HCl salt)
Bioavailability Likely lower due to neutrality Enhanced via salt formation
Receptor Interaction Pyrazole H-bonding Piperazine basicity for ionic bonds
Pyrazole vs. Benzoimidazole Derivatives
  • Example :
    • 2-(Benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole ():
  • Core : Benzoimidazole (aromatic, planar).
  • Substituents : Dual benzo[d][1,3]dioxol groups increase molecular weight (MW = 378.35 g/mol) and metabolic stability.
  • Melting Point : 217–219°C .
Property Target Compound Benzoimidazole Derivative
Aromaticity Moderate (pyrazole) High (benzoimidazole)
Metabolic Stability Moderate High (due to fluorine substitution)
Lipophilicity Moderate High (dual dioxol groups)

Substituent Variations

Electron-Withdrawing vs. Electron-Donating Groups
  • Example :
    • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine ():
  • Chlorine (electron-withdrawing) enhances binding to hydrophobic pockets.
    • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-p-tolylpiperazine (, Compound 10):
  • Methyl (electron-donating) increases basicity (pKa ~8.5) .
Substituent Target Compound (5-Methyl) Chlorophenyl (Compound 21) p-Tolyl (Compound 10)
Electronic Effect Electron-donating Electron-withdrawing Electron-donating
Receptor Affinity Moderate High Moderate
Solubility Neutral pH Low (chlorine) Moderate (methyl)

Pharmacological and Physicochemical Profiles

Melting Points and Solubility
  • Target Compound: No melting point reported, but neutral carboxamide suggests moderate solubility.
  • Piperazine Derivatives : Higher melting points (164–203°C) due to HCl salt formation .
  • Thiadiazole Derivatives : E.g., 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide () has MP 171–172°C and methylthio group increasing lipophilicity .
Receptor Interactions
  • Cannabinoid Receptor Analogs: highlights CB1/CB2 receptor binding differences.

Q & A

Q. Characterization Methods :

TechniquePurposeExample Data from Evidence
IR Spectroscopy Confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹)Carboxamide stretch observed in compound 3
¹H/¹³C NMR Assign proton/carbon environmentsAromatic protons at δ 7.2–7.8 ppm; methyl groups at δ 2.1–2.5 ppm
Mass Spectrometry Verify molecular weight[M+H]⁺ peaks matching theoretical values

What spectroscopic and chromatographic techniques are critical for validating purity and structural integrity?

Q. Basic Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Resolves exact mass for empirical formula confirmation (e.g., PubChem data for related compounds ).
  • X-ray Crystallography : Resolves 3D conformation, as applied to pyrazole derivatives in crystallographic studies .
  • HPLC-PDA : Assess purity (>95% required for pharmacological studies); methods optimized using C18 columns and acetonitrile/water gradients .

How can computational methods like DFT or molecular docking elucidate structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, pyrazole-carbohydrazide derivatives were analyzed for charge distribution at the amide bond .
  • Molecular Docking : Screens against targets (e.g., GABA receptors for anticonvulsant activity). Docking studies on 5-(benzo[d][1,3]dioxol-5-yl)pyrazole analogs revealed hydrogen bonding with receptor active sites .
  • MD Simulations : Evaluates stability of ligand-receptor complexes over time (e.g., 100 ns simulations to validate binding modes) .

How do substituent variations on the pyrazole ring influence physicochemical and pharmacological properties?

Q. Advanced Research Focus

SubstituentImpact on PropertiesEvidence
Benzo[d][1,3]dioxol-5-yloxy Enhances lipophilicity (logP ↑) and CNS penetrationAnticonvulsant activity in compound 1
tert-Butyl Groups Increases steric bulk, reducing metabolic degradationHigher stability in compound 3 (m.p. 176°C)
Electron-Withdrawing Groups (e.g., NO₂) Alters electronic density, affecting binding affinityCompound 5 showed reduced activity vs. unsubstituted analogs

Q. Methodological Approach :

  • HPLC LogP Analysis : Measure partitioning between octanol/water phases .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation studies .

What strategies resolve contradictions in pharmacological data across pyrazole-based analogs?

Q. Advanced Research Focus

  • Cross-Validation Assays : Use multiple models (e.g., maximal electroshock vs. pentylenetetrazole tests for anticonvulsants) .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies in efficacy .
  • In Silico ADMET Prediction : Tools like SwissADME flag poor bioavailability in compounds with high topological polar surface area (>90 Ų) .

How can reaction engineering optimize yield and scalability for this compound?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio). For example, POCl₃-mediated cyclization at 120°C improved yields from 58% to 86% in compound 7 .
  • Continuous Flow Chemistry : Reduces reaction time for unstable intermediates (e.g., azide intermediates in triazole synthesis ).
  • Membrane Separation Technologies : Purify intermediates via nanofiltration (CRDC subclass RDF2050104) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.